2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₇Cl₂FN₂O₄S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluoro-3-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and nitro.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine or nitro groups are replaced by nucleophiles.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include oxidized derivatives of the nitro group.
Scientific Research Applications
2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide
- 2,5-Dichloro-N-(3-nitrophenyl)benzenesulfonamide
- 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide
Uniqueness
2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-8-2-4-10(15)11(6-8)17(18)19/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBQTKWPFUUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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